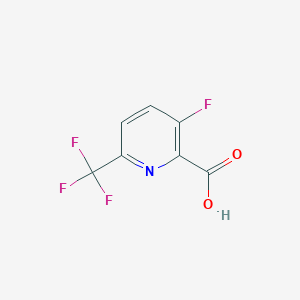

Ácido 3-fluoro-6-(trifluorometil)piridina-2-carboxílico

Descripción general

Descripción

“3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid” is a derivative of pyridinecarboxylic acid . It is a monocarboxylic derivative of pyridine, which is an aromatic heterocyclic compound . The molecular weight of this compound is 191.11 g/mol .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid”, has been a topic of research in the agrochemical and pharmaceutical industries . The synthesis of these compounds often involves the use of a chiral auxiliary . For example, the synthesis of tipranavir, a related compound, involved the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF .

Molecular Structure Analysis

The molecular structure of “3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid” is characterized by the presence of a pyridine ring, a carboxylic acid group, and a trifluoromethyl group . The pyridine ring is a six-membered aromatic ring with one nitrogen atom . The trifluoromethyl group is a functional group consisting of one carbon atom bonded to three fluorine atoms .

Chemical Reactions Analysis

The chemical reactions involving “3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid” are influenced by the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety . For instance, the trifluoromethyl group can participate in various reactions, such as Pd-catalyzed coupling reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid” are influenced by the presence of the fluorine atom and the pyridine moiety . The trifluoromethyl group imparts unique properties to the compound, such as increased lipophilicity and enhanced metabolic stability .

Aplicaciones Científicas De Investigación

Industria Agroquímica

Los derivados de trifluorometilpiridina, incluyendo compuestos como “Ácido 3-fluoro-6-(trifluorometil)piridina-2-carboxílico”, son conocidos por sus propiedades superiores de control de plagas. La presencia de flúor y la estructura de piridina mejora su efectividad en comparación con los insecticidas tradicionales que contienen fenilo .

Industria Farmacéutica

Estos compuestos se pueden utilizar en la síntesis de productos farmacéuticos. Por ejemplo, pueden actuar como un antagonista del receptor para los neurotransmisores involucrados en la sensibilidad al dolor, como en el caso de los vasos sanguíneos meníngeos y la dura inervada por los nervios trigéminos sensoriales periféricos .

Síntesis de Productos para la Protección de Cultivos

El grupo trifluorometilo es un bloque de construcción clave en la síntesis de diversos productos para la protección de cultivos. La demanda de estos derivados es alta debido a su efectividad en la protección de los cultivos contra las plagas .

Intermediario Químico

“this compound” puede servir como un intermediario químico en diversos procesos sintéticos, incluyendo reacciones de ciclocondensación, que son cruciales para crear moléculas orgánicas complejas .

Mecanismo De Acción

Target of Action

Trifluoromethylpyridines (tfmps), a group to which this compound belongs, are known to be used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and also found in several pharmaceutical and veterinary products . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

It’s known that tfmp derivatives bind to their targets through various interactions, including hydrogen bonding and van der waals forces .

Biochemical Pathways

Tfmp derivatives are known to affect various biological activities due to the unique properties of the fluorine atom and the pyridine moiety .

Result of Action

Tfmp derivatives are known to exhibit various biological activities due to the unique properties of the fluorine atom and the pyridine moiety .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid in lab experiments has a number of advantages and limitations. One of the main advantages is that the compound is highly reactive, allowing it to interact with other molecules and form strong bonds. This makes it a useful tool for a variety of scientific research applications. However, the compound is also highly toxic, and care must be taken when handling it. Additionally, the compound is relatively expensive, making it difficult to use in large-scale experiments.

Direcciones Futuras

There are a number of potential future directions for research involving 3-Fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid. One potential direction is to further study the compound’s potential as an enzyme inhibitor and metal ion binder, as well as its potential for use in imaging and corrosion inhibition. Additionally, further research could be done to investigate the compound’s potential for use in organic synthesis and pharmaceutical synthesis. Finally, further research could be done to investigate the compound’s potential for use in other biochemical and physiological processes.

Safety and Hazards

Propiedades

IUPAC Name |

3-fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-3-1-2-4(7(9,10)11)12-5(3)6(13)14/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXHKNUBOYNCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214365-86-2 | |

| Record name | 3-fluoro-6-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

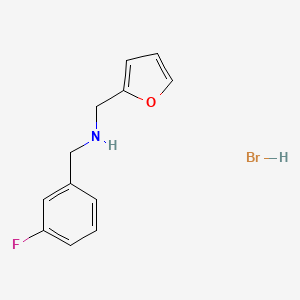

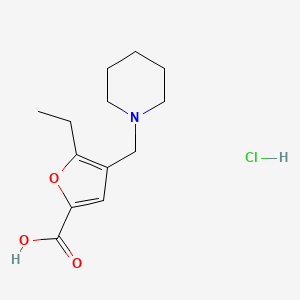

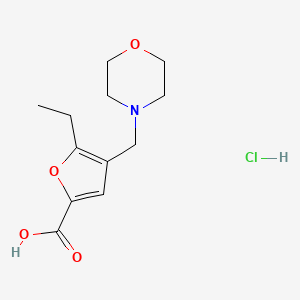

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[B]naphthalen-1-YL)-acetic acid hydrochloride](/img/structure/B1389694.png)

![Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate](/img/structure/B1389696.png)

![Furan-2-carboxylic acid [2-(2-hydroxy-ethylamino)-ethyl]-amide hydrochloride](/img/structure/B1389698.png)

![2-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-acetamide](/img/structure/B1389711.png)

![2-Bromo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-acetamide](/img/structure/B1389713.png)

![5-[(2-Bromoacetyl)amino]-2-chloro-N-cyclohexylbenzamide](/img/structure/B1389716.png)